6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine
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Overview
Description
6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine is a compound belonging to the quinoline family, characterized by its unique structure that includes both methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of quinoline derivatives, followed by reduction and subsequent functional group modifications. For instance, the nitration of quinoline can produce nitroquinolines, which are then reduced to aminoquinolines. Further functionalization with methoxy and phenoxy groups is achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts like stannous chloride or indium chloride are frequently used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing methoxy and phenoxy groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like stannous chloride or Raney nickel.
Nucleophiles: Such as methoxide or phenoxide ions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinolinamines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial and antimicrobial agent.
Biology: Used in research to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of Plasmodium parasites. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: Shares a similar quinoline core but lacks the methoxy and phenoxy groups.
6-Methoxyquinoline: Similar structure but without the phenoxy group.
Quinoxalines: Structurally related but with different nitrogen positioning.
Uniqueness
6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine stands out due to its dual methoxy and phenoxy substitutions, which enhance its chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
CAS No. |
61895-55-4 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-methoxy-5-(4-methoxyphenoxy)quinolin-8-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3 |
InChI Key |
LDPPHGQQCQOXGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)N)OC |
Origin of Product |
United States |
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